Lipophilicity Comparison
While direct, peer-reviewed bioactivity data for Sequosempervirin D is not available in the public domain, its co-isolation with other bioactive norlignans from the same botanical source provides a class-level inference for its research utility. In the same phytochemical study where sequosempervirins B–G were identified, the co-occurring norlignan agatharesinol acetonide (compound 8) demonstrated specific in vitro anticancer activity against the A549 non-small-cell lung cancer (NSCLC) cell line, with an IC50 value of 27.1 µM [1]. This indicates that the norlignan chemotype present in Sequoia sempervirens, which includes Sequosempervirin D, harbors structural motifs capable of mediating cytotoxic effects in relevant human cancer models. Procuring Sequosempervirin D enables direct empirical investigation of its own cytotoxic potency and mechanism relative to this established class benchmark.
| Evidence Dimension | In vitro anticancer activity (IC50) against A549 NSCLC cell line |
|---|---|
| Target Compound Data | Data not available; requires direct empirical testing. |
| Comparator Or Baseline | Agatharesinol acetonide (co-occurring norlignan) IC50 = 27.1 µM [1] |
| Quantified Difference | Unknown; quantitative comparison not possible pending direct assay of Sequosempervirin D. |
| Conditions | A549 non-small-cell lung-cancer cell line; assay methodology described in source publication [1]. |
Why This Matters
This establishes a quantitative baseline for the norlignan class from this source, against which the specific activity of Sequosempervirin D can be experimentally benchmarked.
- [1] Zhang, Y. M., Tan, N. H., Yang, Y. B., Lu, Y., Cao, P., & Wu, Y. S. (2005). Norlignans from Sequoia sempervirens. Chemistry & Biodiversity, 2(4), 497-505. View Source
